4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid
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Overview
Description
4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid is a complex organic compound characterized by the presence of a furan ring, a benzoyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as K10 montmorillonite under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dione derivatives, alcohols, and substituted benzoyl compounds .
Scientific Research Applications
4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its replication and transcription processes. The benzoyl group can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-yl derivatives .
Uniqueness
What sets 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-15(2)14-30-17-9-7-16(8-10-17)21(27)24-19(13-18-5-4-12-29-18)22(28)23-11-3-6-20(25)26/h4-5,7-10,12-13,15H,3,6,11,14H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTSWCLFKOYWAB-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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